

Spectroscopic Data Technical Guide: CAS 111879-80-2

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Compound of Interest

Compound Name: Oxacyclohexadec-12-en-2-one,
(12E)-

Cat. No.: B047354

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COMPOUND: (12E)-Oxacyclohexadec-12-en-2-one SYNONYMS: Habanolide, (12E)-1-Oxacyclohexadec-12-en-2-one CAS NUMBER: 111879-80-2 MOLECULAR FORMULA: C₁₅H₂₆O₂ MOLECULAR WEIGHT: 238.37 g/mol

Introduction

This technical guide provides a summary of the expected spectroscopic data for the macrocyclic musk, (12E)-Oxacyclohexadec-12-en-2-one (CAS 111879-80-2). While specific, experimentally-derived spectra for this compound are not readily available in the public domain, this document outlines the anticipated spectral characteristics based on its chemical structure and general principles of spectroscopic analysis for similar organic molecules. The information is intended for researchers, scientists, and professionals in drug development and fragrance chemistry.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for (12E)-Oxacyclohexadec-12-en-2-one. These values are based on the analysis of its functional groups and overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~5.3 - 5.5	m	2H	Olefinic protons (-CH=CH-)
~4.1 - 4.3	t	2H	Methylene protons adjacent to ester oxygen (-O-CH ₂ -)
~2.2 - 2.4	t	2H	Methylene protons adjacent to carbonyl group (-CH ₂ -C=O)
~1.9 - 2.1	m	4H	Allylic methylene protons (-CH ₂ -CH=CH-CH ₂ -)
~1.2 - 1.7	m	16H	Remaining methylene protons in the macrocycle

 Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~173 - 175	Carbonyl carbon (C=O)
~128 - 132	Olefinic carbons (-CH=CH-)
~63 - 65	Methylene carbon adjacent to ester oxygen (-O-CH ₂ -)
~34 - 36	Methylene carbon adjacent to carbonyl group (-CH ₂ -C=O)
~20 - 33	Remaining methylene carbons in the macrocycle

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2920 - 2940	Strong	C-H stretch (alkane)
~2850 - 2870	Strong	C-H stretch (alkane)
~1730 - 1745	Strong	C=O stretch (ester)
~1640 - 1660	Medium	C=C stretch (alkene)
~1150 - 1250	Strong	C-O stretch (ester)
~960 - 980	Medium	C-H bend (trans-alkene out-of-plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
238	Molecular Ion [M] ⁺
220	[M - H ₂ O] ⁺
209	[M - C ₂ H ₅] ⁺
195	[M - C ₃ H ₇] ⁺
various	Fragmentation pattern corresponding to the loss of alkyl fragments

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a lipophilic, liquid compound such as (12E)-Oxacyclohexadec-12-en-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

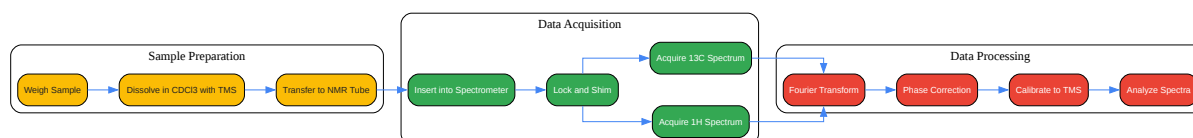
Materials:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes (5 mm)
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- Internal standard (e.g., Tetramethylsilane, TMS)
- Pipettes and vials
- Sample of (12E)-Oxacyclohexadec-12-en-2-one

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.
 - Ensure the sample is fully dissolved.
 - Transfer the solution into a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.

- Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the resulting spectra.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and ¹³C.
 - Integrate the peaks in the ¹H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the corresponding protons and carbons in the molecule.



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NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

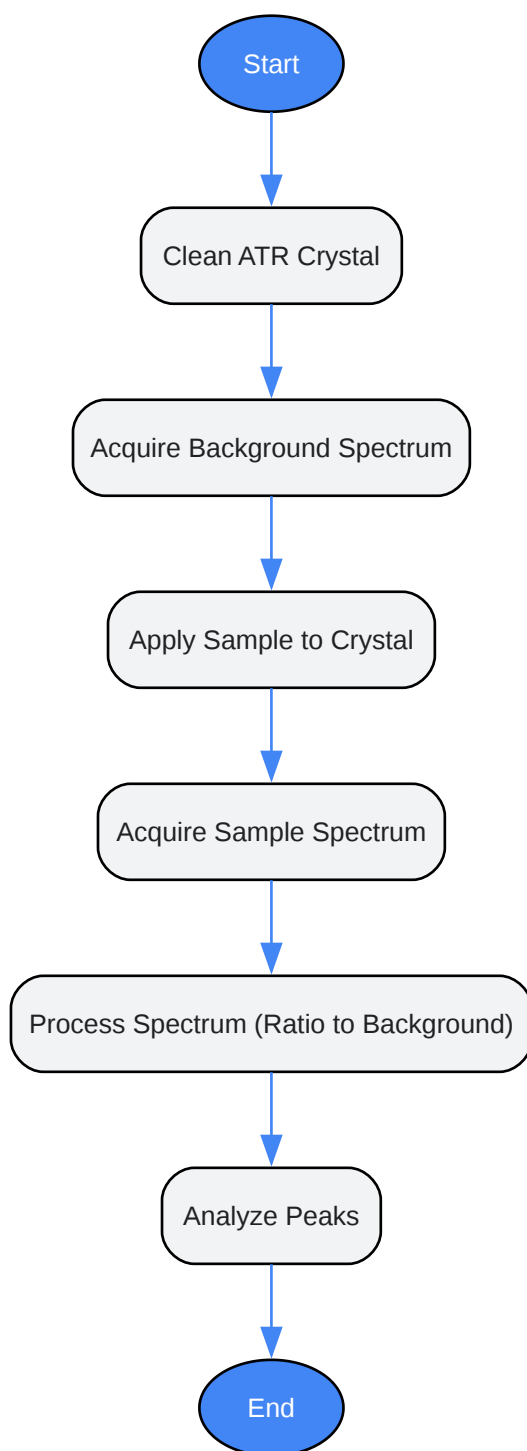
Materials:

- Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample of (12E)-Oxacyclohexadec-12-en-2-one.
- Solvent for cleaning (e.g., isopropanol).
- Lint-free wipes.

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean. If necessary, clean with a lint-free wipe soaked in isopropanol and allow it to dry completely.
 - Acquire a background spectrum to account for atmospheric CO₂ and H₂O, as well as any absorbance from the ATR crystal itself.
- Sample Spectrum:
 - Place a small drop of the liquid sample directly onto the ATR crystal.
 - Acquire the sample spectrum.
 - Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
- Data Processing:
 - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

- Identify and label the major absorption peaks.
- Correlate the peak positions (in cm^{-1}) with known functional group absorptions.
- Cleaning:
 - Thoroughly clean the ATR crystal with a lint-free wipe and an appropriate solvent.



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FTIR-ATR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

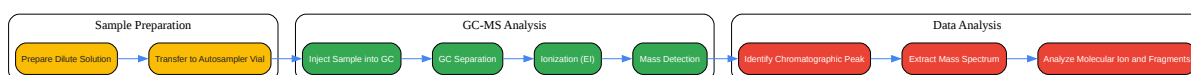
Materials:

- Gas Chromatograph-Mass Spectrometer (GC-MS) system.
- GC column suitable for fragrance analysis (e.g., a non-polar or mid-polar capillary column).
- Helium carrier gas.
- Sample of (12E)-Oxacyclohexadec-12-en-2-one.
- Solvent for dilution (e.g., dichloromethane or ethyl acetate).
- Autosampler vials.

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the sample (e.g., 100 ppm) in a suitable volatile solvent like dichloromethane.
 - Transfer the solution to an autosampler vial.
- Instrument Setup:
 - Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10°C/min to 250-280°C and hold for several minutes.
 - Set the injector temperature (e.g., 250°C) and transfer line temperature (e.g., 280°C).
 - Set the MS parameters: electron ionization (EI) at 70 eV, and scan a mass range of m/z 40-400.
- Data Acquisition:
 - Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
 - The GC will separate the components of the sample, and the eluent will be introduced into the MS.

- The MS will acquire spectra continuously throughout the GC run.
- Data Processing:
 - Identify the chromatographic peak corresponding to (12E)-Oxacyclohexadec-12-en-2-one.
 - Extract the mass spectrum for this peak.
 - Identify the molecular ion peak to confirm the molecular weight.
 - Analyze the fragmentation pattern to gain further structural information. This can be compared to spectral libraries (e.g., NIST) for confirmation.



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GC-MS Experimental Workflow

Signaling Pathways

As (12E)-Oxacyclohexadec-12-en-2-one is a synthetic fragrance compound, there is no established signaling pathway associated with its primary function. Its biological interactions are primarily related to olfaction, where it binds to olfactory receptors in the nasal epithelium, triggering a signal cascade that results in the perception of its characteristic musk scent.

Conclusion

This technical guide provides a summary of the expected spectroscopic characteristics of CAS 111879-80-2, (12E)-Oxacyclohexadec-12-en-2-one, along with generalized experimental protocols for acquiring such data. While experimentally-derived spectra are not publicly available, the information presented herein serves as a valuable resource for the identification and characterization of this compound. The provided workflows and predicted data can guide researchers in their analytical studies of this and similar macrocyclic musks.

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